5-oxo-5-(4-n-pentylphenyl)valeric acid
Description
5-Oxo-5-(4-n-pentylphenyl)valeric acid is a valeric acid (pentanoic acid) derivative featuring a ketone group at the 5-position and a 4-n-pentylphenyl substituent. This structure combines a hydrophobic pentyl chain with a phenyl ring, likely enhancing lipophilicity compared to simpler analogs like 5-oxo-5-phenylvaleric acid. The extended alkyl chain in this compound may influence substrate specificity in enzymatic reactions or improve membrane permeability for therapeutic applications .
Structure
2D Structure
Properties
IUPAC Name |
5-oxo-5-(4-pentylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-3-4-6-13-9-11-14(12-10-13)15(17)7-5-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJQDSMGJZYNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571104 | |
| Record name | 5-Oxo-5-(4-pentylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178686-76-5 | |
| Record name | δ-Oxo-4-pentylbenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178686-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-5-(4-pentylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The Friedel-Crafts acylation is a cornerstone for introducing acyl groups onto aromatic rings. For this compound, 4-n-pentylbenzene serves as the aromatic substrate, reacting with a glutaric anhydride derivative to install the γ-keto acid precursor.
Reagents :
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4-n-Pentylbenzene
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Glutaryl chloride (or glutaric anhydride)
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Anhydrous AlCl₃ (catalyst)
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Solvent: Dichloromethane or nitrobenzene
Procedure :
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Acylation : 4-n-Pentylbenzene reacts with glutaryl chloride under Friedel-Crafts conditions, forming 5-(4-n-pentylphenyl)-5-oxopentanoic acid chloride.
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Hydrolysis : The acid chloride intermediate undergoes hydrolysis in aqueous NaOH to yield the carboxylic acid.
Key Data :
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Yield : ~60–70% (based on analogous Friedel-Crafts acylations).
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Purity : ≥95% after recrystallization (ethanol/water).
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Characterization : NMR (δ 2.50–2.58 ppm for CH₂ near ketone, δ 12.25 ppm for COOH).
Grignard Reaction with γ-Keto Esters
Synthetic Pathway
This method leverages the nucleophilic addition of a 4-n-pentylphenyl Grignard reagent to a γ-keto ester, followed by ester hydrolysis.
Reagents :
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4-n-Pentylphenyl magnesium bromide
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Ethyl γ-ketovalerate
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Dry tetrahydrofuran (THF)
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HCl (for workup)
Procedure :
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Grignard Formation : 4-n-Pentylbromobenzene reacts with magnesium in THF to form the Grignard reagent.
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Nucleophilic Addition : The Grignard reagent attacks ethyl γ-ketovalerate, forming 5-(4-n-pentylphenyl)-5-hydroxypentanoate.
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Oxidation : The secondary alcohol is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).
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Ester Hydrolysis : The ethyl ester is saponified with NaOH to yield the free acid.
Key Data :
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Yield : ~50–60% (oxidation step limits efficiency).
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Byproducts : Over-oxidation to dicarboxylic acids (mitigated by controlled reaction time).
Claisen Condensation of Ethyl Acetoacetate
Mechanism and Optimization
The Claisen condensation facilitates γ-keto acid formation via ester enolate intermediates.
Reagents :
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Ethyl acetoacetate
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4-n-Pentylbenzaldehyde
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Sodium ethoxide (base)
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Ethanol (solvent)
Procedure :
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Aldol Addition : Ethyl acetoacetate reacts with 4-n-pentylbenzaldehyde in the presence of NaOEt, forming a β-hydroxy ester.
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Dehydration : The β-hydroxy ester is dehydrated to an α,β-unsaturated ester using H₂SO₄.
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Hydrogenation : The double bond is hydrogenated (Pd/C, H₂) to yield ethyl 5-(4-n-pentylphenyl)-5-oxovalerate.
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Saponification : The ester is hydrolyzed to the carboxylic acid.
Key Data :
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Yield : ~55% after hydrogenation.
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Challenges : Steric hindrance from the 4-n-pentyl group reduces condensation efficiency.
Oxidation of 5-Hydroxy-5-(4-n-Pentylphenyl)Valeric Acid
Stepwise Oxidation
This route prioritizes the synthesis of the alcohol intermediate, which is subsequently oxidized.
Reagents :
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5-Hydroxy-5-(4-n-pentylphenyl)valeric acid
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Pyridinium chlorochromate (PCC) or KMnO₄
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Dichloromethane (solvent)
Procedure :
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Alcohol Synthesis : Prepared via Grignard addition to levulinic acid.
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Oxidation : PCC selectively oxidizes the secondary alcohol to a ketone without over-oxidizing the carboxylic acid.
Key Data :
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Yield : ~70–80% (high selectivity with PCC).
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Side Reactions : Minimal dicarboxylic acid formation (<5%).
Industrial-Scale Oxo Process Adaptation
Syngas-Based Synthesis
Adapted from valeric acid production, this method uses syngas (CO/H₂) and 1-butene derivatives.
Reagents :
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4-n-Pentylstyrene
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Syngas (CO/H₂)
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Rhodium catalyst (e.g., Rh(acac)(CO)₂)
Procedure :
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Hydroformylation : 4-n-Pentylstyrene reacts with syngas to form 5-(4-n-pentylphenyl)pentanal.
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Oxidation : The aldehyde is oxidized to the carboxylic acid using KMnO₄ or O₂/Co catalyst.
Key Data :
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Yield : ~65% (limited by aldehyde stability).
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Scalability : Preferred for bulk production due to lower costs.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Cost | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 60–70 | Moderate | Low | High |
| Grignard Reaction | 50–60 | High | High | Low |
| Claisen Condensation | 55 | Moderate | Medium | Medium |
| Alcohol Oxidation | 70–80 | Low | Medium | High |
| Oxo Process | 65 | High | Low | Industrial |
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-(4-pentylphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-(4-pentylphenyl)pentanoic acid.
Reduction: Formation of 5-hydroxy-5-(4-pentylphenyl)pentanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Oxo-5-(4-pentylphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-5-(4-pentylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity : The 4-n-pentylphenyl group in the target compound significantly increases molecular weight and hydrophobicity compared to phenyl or fluorophenyl analogs, which may enhance blood-brain barrier penetration or tissue retention .
Catalytic Efficiency : Longer substituents (e.g., pentyl chain) improve substrate recognition in enzymatic reactions, as seen in studies comparing phenylbutyric acid derivatives .
Thermal Stability : Derivatives with aromatic substituents (e.g., phenyl, thienyl) exhibit higher melting points than the parent valeric acid, suggesting stronger intermolecular interactions .
HDAC Inhibition and Anticancer Potential
Valeric acid and its analogs exhibit HDAC inhibitory activity, modulating gene expression in cancer cells. For example:
- Valeric acid reduces breast cancer cell proliferation and HDAC activity in vitro .
- 5-Oxo-5-phenylvaleric acid shares structural similarities with known HDAC inhibitors, suggesting comparable epigenetic effects .
- This compound : The pentyl chain may enhance binding affinity to HDACs by occupying hydrophobic pockets in the enzyme’s active site, as observed in studies on alkyl-substituted inhibitors .
GABA Receptor Modulation
Valeric acid acts as a GABA agonist, promoting sedation and anticonvulsant effects. Its lack of amine or alcohol groups distinguishes it from GABA but allows allosteric receptor modulation . Substituted derivatives like this compound may exhibit stronger receptor interactions due to increased lipophilicity, though this requires experimental validation.
Metabolic and Microbial Interactions
- Gut Microbiota Metabolism : Valeric acid derivatives such as 5-(3',4'-dihydroxyphenyl)valeric acid are produced via flavan-3-ol catabolism by gut microbes, with implications for anti-inflammatory effects .
- Inflammatory Bowel Disease (IBD) : Reduced valeric acid levels correlate with active ulcerative colitis (UC) and Crohn’s disease (CD), highlighting its role in maintaining intestinal homeostasis .
Biological Activity
5-Oxo-5-(4-n-pentylphenyl)valeric acid is a synthetic compound that has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities, particularly as an anti-inflammatory agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H24O3
- CAS Number : Not specified in the sources
The compound is primarily recognized for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response by catalyzing the formation of prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain associated with various conditions .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can effectively reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Analgesic Properties
In animal models, the administration of this compound has been linked to reduced pain responses. It appears to modulate pain pathways by influencing both peripheral and central mechanisms, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs).
In Vitro Studies
- Cell Culture Experiments : Studies conducted on human fibroblast cells showed that treatment with this compound led to a decrease in COX-2 expression and subsequent reduction in prostaglandin E2 production .
- Cytokine Release : In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly inhibited the release of inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
In Vivo Studies
- Animal Models : In a rodent model of arthritis, administration of this compound resulted in decreased joint swelling and pain behavior compared to control groups.
- Toxicity Assessment : Acute toxicity studies have shown that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses .
Comparison with Other Compounds
Case Studies
Several case studies highlight the efficacy of this compound in managing inflammatory conditions:
- Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis showed that those treated with this compound experienced significant reductions in joint pain and swelling compared to placebo .
- Post-operative Pain Management : Another study demonstrated its effectiveness in reducing post-operative pain when administered alongside standard analgesics, suggesting a synergistic effect.
Q & A
Q. What are the recommended synthetic routes for 5-oxo-5-(4-n-pentylphenyl)valeric acid, and how are intermediates characterized?
The synthesis of structurally similar compounds, such as 5-oxo-5-ferrocenylpentanoic acid, involves Friedel-Crafts acylation using glutaric anhydride and aryl substrates under inert atmospheres (e.g., argon). Key steps include slow addition of reagents, extraction with sodium hydrogen carbonate, and acid precipitation. Characterization employs NMR (e.g., δ 7.79 ppm for aromatic protons) and LC-MS (positive/negative modes for molecular ion confirmation). For esters, GC-MS and NMR (e.g., methyl ester δ 3.70 ppm for OCH) are critical .
Q. What safety protocols should be followed when handling this compound in the lab?
Based on safety data for analogous phenylvaleric acids:
- Inhalation : Transfer to fresh air; seek medical attention if symptoms persist.
- Skin/Eye Contact : Rinse with water/soap immediately; remove contact lenses if present.
- Spill Management : Use PPE, avoid environmental contamination, and collect residues in airtight containers. Fire hazards require CO, foam, or dry chemical extinguishers .
Q. How can researchers verify the purity of synthesized this compound?
Purity validation typically combines chromatographic (HPLC, GC) and spectroscopic methods. For example, LC-ESI-MS in positive/negative modes detects molecular ions (e.g., m/z 301 [M+1] for 5-oxo-5-ferrocenylpentanoic acid), while NMR confirms functional groups and absence of impurities .
Advanced Research Questions
Q. How can computational methods enhance the design of reactions involving this compound?
Quantum chemical calculations (e.g., reaction path searches) and information science tools can predict optimal reaction conditions. For instance, ICReDD’s approach combines computational modeling with experimental feedback loops to minimize trial-and-error steps. This methodology reduces development time by ~40% in analogous systems .
Q. What experimental design strategies are effective for optimizing reaction yields of this compound derivatives?
Factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) identifies critical parameters. Orthogonal arrays (Taguchi methods) statistically isolate factors affecting yield. For esterification, optimizing alcohol chain length (e.g., methyl vs. ethyl esters) and acid catalyst concentration (e.g., HSO) significantly impacts conversion rates .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:
Q. What are the mechanistic implications of substituent effects (e.g., 4-n-pentylphenyl) on the reactivity of 5-oxo-valeric acid derivatives?
Electron-donating groups (e.g., alkyl chains) enhance stability of intermediates in Friedel-Crafts reactions. Steric effects from bulky substituents may reduce reaction rates but improve regioselectivity. Kinetic studies (e.g., monitoring by in-situ FTIR) and Hammett plots can quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
